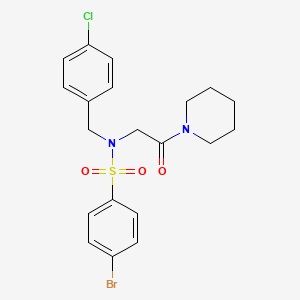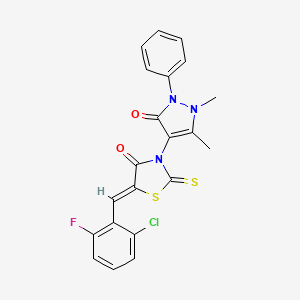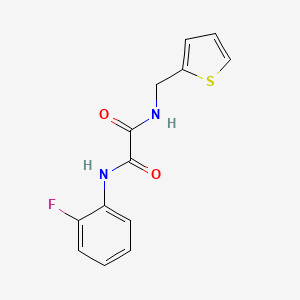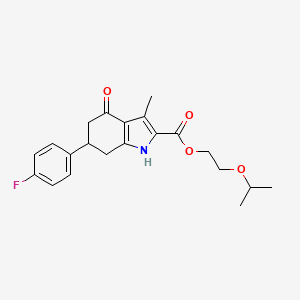![molecular formula C15H9F3N2O3S B4766004 5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B4766004.png)
5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide
Overview
Description
5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide, also known as THIQ, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. THIQ is a synthetic compound that belongs to the isoxazole family and has a molecular weight of 383.36 g/mol.
Scientific Research Applications
5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to act as a potent and selective agonist for the kappa opioid receptor (KOR), which is involved in pain management, addiction, and stress responses. This compound has also been investigated for its potential immunomodulatory effects, including its ability to inhibit the production of pro-inflammatory cytokines and promote the differentiation of regulatory T cells. Additionally, this compound has been studied for its potential anticancer activity, with some studies suggesting that it may inhibit tumor growth and induce apoptosis in cancer cells.
Mechanism of Action
5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide acts as a selective agonist for the KOR, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the KOR by this compound results in the inhibition of adenylyl cyclase and the activation of potassium channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This mechanism of action is thought to underlie the analgesic and anti-addictive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to produce analgesia, reduce anxiety-like behavior, and decrease the rewarding effects of drugs of abuse. This compound has also been shown to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production and the promotion of regulatory T cell differentiation. Additionally, this compound has been investigated for its potential anticancer activity, with some studies suggesting that it may inhibit tumor growth and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide has several advantages and limitations for lab experiments. One advantage is its high selectivity for the KOR, which allows for the investigation of the specific effects of KOR activation. Additionally, this compound has a long half-life and can be administered orally, making it a convenient compound for in vivo studies. However, this compound also has some limitations, including its potential for off-target effects and the need for careful dose titration to avoid toxicity.
Future Directions
There are several future directions for research on 5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide. One area of interest is the investigation of its potential immunomodulatory effects in autoimmune and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the anticancer activity of this compound and to investigate its potential as a therapeutic agent for cancer. Finally, there is a need for the development of more selective and potent KOR agonists, which could have significant implications for the treatment of pain, addiction, and other neurological disorders.
properties
IUPAC Name |
5-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3S/c16-15(17,18)22-10-5-3-9(4-6-10)19-14(21)11-8-12(23-20-11)13-2-1-7-24-13/h1-8H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQWTDIFTGGJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-({[(4-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2,4-dichlorobenzamide](/img/structure/B4765922.png)
![4-{[5-(2-furyl)-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4765923.png)
![2-({2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4765960.png)


![1-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4765982.png)
![2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4765989.png)
![ethyl 2-[(1-azepanylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4765997.png)
![methyl 2-methyl-5-oxo-4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4766010.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4766025.png)

![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-2-furamide](/img/structure/B4766035.png)
